molecular formula C13H20BrN5O2 B581948 1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine CAS No. 479685-13-7

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine

Cat. No.: B581948
CAS No.: 479685-13-7
M. Wt: 358.24
InChI Key: LJDVAJMXKQFLJO-UHFFFAOYSA-N
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Description

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is a chemical compound with the molecular formula C13H20BrN5O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a bromopyrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine typically involves multiple steps. One common method includes the following steps:

    Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Bromination of Pyrazine: The pyrazine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The brominated pyrazine is then reacted with an amine to introduce the amino group.

    Coupling Reaction: Finally, the protected piperazine and the bromopyrazinyl compound are coupled together under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or alkylamine derivatives.

Scientific Research Applications

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromopyrazinyl group can engage in halogen bonding, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-(3-amino-6-chloropyrazin-2-yl)piperazine
  • 1-Boc-4-(3-amino-6-fluoropyrazin-2-yl)piperazine
  • 1-Boc-4-(3-amino-6-iodopyrazin-2-yl)piperazine

Uniqueness

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, which have different electronic and steric effects.

Properties

IUPAC Name

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDVAJMXKQFLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676929
Record name tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479685-13-7
Record name tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3,5-dibromopyrazine (1.26 g, 5.0 mmol) and piperazine-1-carboxylic acid tert-butyl ester (4.64 g, 25 mmol) were placed in a dry RBF and heated with stirring to 120° C. under dry nitrogen. Molten mixture was stirred at this temperature for 6 h and cooled to room temperature. The resulting slurry was diluted with EtOAc (20 mL) and stirred for 20 min. Amine salts were removed by filtration and washed with EtOAc (3×5 mL). Filtrate was washed with pH 4 buffer (35 mL) and brine (35 mL), dried over Na2SO4 (anhydrous), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (hexanes/EtOAc 7:3) gives the title compound I-3r as an off white solid (1.64 g, 92% yield).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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